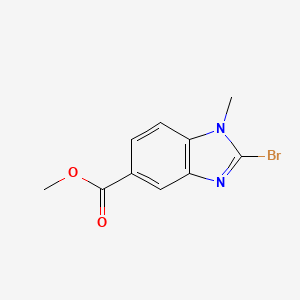
methyl 2-bromo-1-methyl-1H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate, AldrichCPR is a chemical compound with the empirical formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . This compound belongs to the class of benzoimidazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzoimidazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-benzo[d]imidazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-1-methyl-1H-imidazole: Similar structure but lacks the benzo ring, leading to distinct chemical and biological properties.
5-Bromo-1H-benzo[d]imidazole: Similar but lacks the methyl and carboxylate groups, affecting its overall reactivity and applications.
Uniqueness
Methyl 2-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
methyl 2-bromo-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3 |
Clé InChI |
ZBTAAEPRTBQKSF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)OC)N=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087231.png)
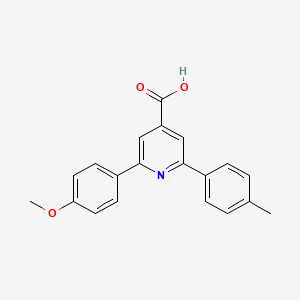
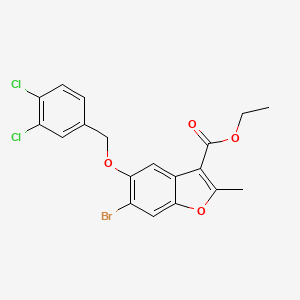
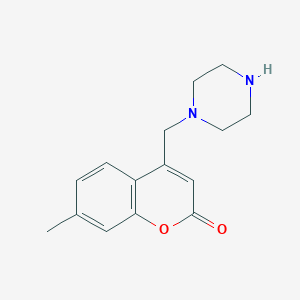
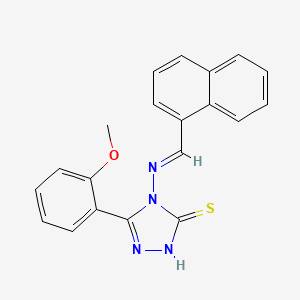
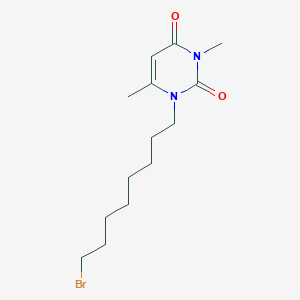
![3-Nitrobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15087274.png)
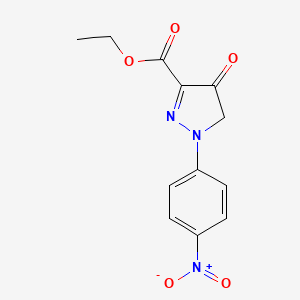
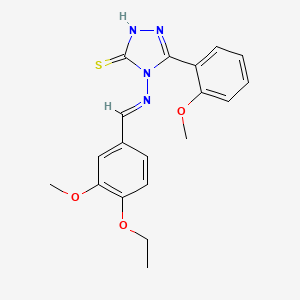
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-4-[(3-chlorophenyl)methoxy]-6-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15087292.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-hydroxybenzohydrazide](/img/structure/B15087295.png)
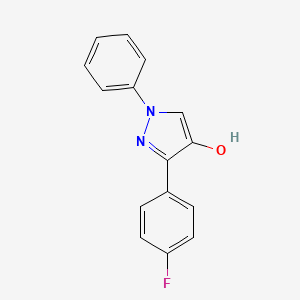
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide](/img/structure/B15087326.png)
![N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester](/img/structure/B15087340.png)
